molecular formula C20H23N3O5S B2863472 N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896264-82-7

N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2863472
CAS RN: 896264-82-7
M. Wt: 417.48
InChI Key: XPSMIBGHIRDUQM-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a phenylsulfonyl group and a methoxyphenyl group, which can contribute to its physicochemical properties and biological activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are typically synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the phenylsulfonyl group, and the methoxyphenyl group. The stereochemistry of the molecule could be influenced by the sp3-hybridization of the pyrrolidine ring .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring is a common feature in medicinal chemistry, often used to obtain compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound could be involved in the synthesis of bioactive molecules with target selectivity.

Anticonvulsant Activity

Compounds with a pyrrolidine structure have shown promising results as anticonvulsants. The structural features of this compound could be optimized to enhance binding to relevant biological targets, potentially leading to new treatments for epilepsy and other seizure disorders .

Selective Androgen Receptor Modulators (SARMs)

The pyrrolidine ring’s ability to adopt various stereoisomers makes it suitable for designing selective androgen receptor modulators, which are compounds that selectively modulate the androgen receptor’s activity. This can lead to therapeutic applications in diseases like muscle wasting and osteoporosis .

Stereochemistry Research

Due to the stereogenicity of carbons in the pyrrolidine ring, this compound can be used to study the impact of stereochemistry on drug efficacy. Different stereoisomers can lead to different biological profiles, which is crucial for understanding the binding mode to enantioselective proteins .

Pharmacokinetic Profile Modification

The compound’s structure can be modified to alter its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME) properties. This is essential for developing drug candidates with optimal therapeutic effects and minimal side effects .

Synthetic Chemistry

The pyrrolidine ring is a key scaffold in synthetic chemistry, used to create a wide variety of structurally diverse compounds. This compound could serve as a starting point for synthesizing new molecules with potential applications across different fields of chemistry .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine compounds can have various biological activities, depending on the functional groups attached to the ring .

properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-28-17-11-9-15(10-12-17)22-20(25)19(24)21-14-16-6-5-13-23(16)29(26,27)18-7-3-2-4-8-18/h2-4,7-12,16H,5-6,13-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSMIBGHIRDUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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